molecular formula C10H12N4O B1322240 2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine CAS No. 300552-26-5

2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine

Cat. No. B1322240
CAS RN: 300552-26-5
M. Wt: 204.23 g/mol
InChI Key: FPNJTRKJOCKUPG-UHFFFAOYSA-N
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Description

“2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine” is a chemical compound with the CAS Number: 113520-22-2 and a molecular weight of 204.23 . Its linear formula is C10H12N4O .


Molecular Structure Analysis

The molecular structure of “2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine” is represented by the linear formula C10H12N4O . It has an average mass of 204.229 Da and a monoisotopic mass of 204.101105 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine” include a molecular weight of 204.23 . More detailed properties such as melting point, boiling point, and solubility are not available in the current literature.

Scientific Research Applications

Antimicrobial Activity

2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine: derivatives have been studied for their antimicrobial properties. The oxazole nucleus is known to play a pivotal role in antimicrobial activity . Research indicates that certain derivatives exhibit significant antibacterial potential against various strains, including S. aureus and E. coli . This compound’s structural framework can be modified to enhance its interaction with bacterial enzymes, potentially leading to new classes of antibiotics.

Anticancer Potential

The compound has been evaluated for its anticancer properties. Oxazole derivatives, including those with the piperazine moiety, have shown promise in inhibiting the growth of cancer cells . Studies have focused on the synthesis and in vitro evaluation of these compounds, with some showing moderate effects on renal cancer cell lines . Further research could lead to the development of new anticancer drugs.

Antitubercular Activity

Oxazole derivatives are also being explored for their antitubercular activity. The ability of these compounds to inhibit the growth of Mycobacterium tuberculosis is of significant interest . The structural diversity of oxazole derivatives provides a rich ground for synthesizing new molecules with potential therapeutic applications against tuberculosis.

Anti-inflammatory Properties

The anti-inflammatory properties of oxazole derivatives make them candidates for the development of new anti-inflammatory drugs . The compound’s ability to modulate inflammatory pathways could be harnessed to treat various inflammatory disorders.

Antidiabetic Applications

Oxazole derivatives have been reported to exhibit antidiabetic activity . The compound’s interaction with biological targets relevant to diabetes management suggests potential use in the treatment of this condition. Further research could lead to the development of novel antidiabetic medications.

Antioxidant Effects

The antioxidant effects of oxazole derivatives are another area of interest. These compounds can neutralize free radicals, which are implicated in various diseases and aging processes . The potential of 2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine in this field could lead to the development of new antioxidant therapies.

Safety and Hazards

The safety information available indicates that “2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine” is an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-piperazin-1-yl-[1,3]oxazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-2-8-9(12-3-1)15-10(13-8)14-6-4-11-5-7-14/h1-3,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNJTRKJOCKUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(O2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine

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